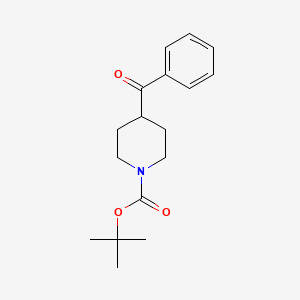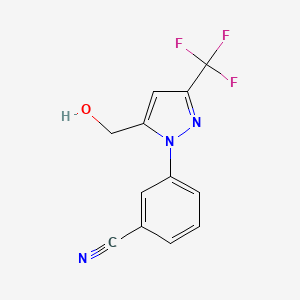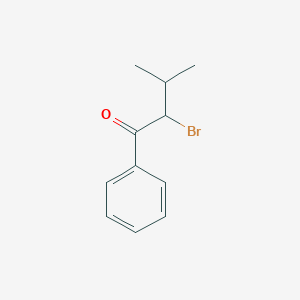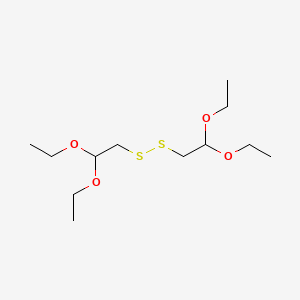
Bis(2,2-diethoxyethyl) Disulfide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bis-organosulfur compounds involves reactions that introduce the disulfide bond. For instance, protected bis(hydroxyorganyl) polysulfides were synthesized using oxiranes with sodium polysulfide, employing various protecting groups for the hydroxyl group . Another synthesis method involved the reaction of sulfur monochloride with 2-mercaptoethanol to produce bis-(2-hydroxyl) ethyl tetrasulfide . These methods highlight the versatility in synthesizing bis-organosulfur compounds, which may be applicable to the synthesis of Bis(2,2-diethoxyethyl) disulfide.
Molecular Structure Analysis
The molecular structure of bis-organosulfur compounds is characterized by the presence of a disulfide bond. The crystal and molecular structures of such compounds can shed light on their reactivity and properties. For example, the crystallographic study of R,R-(+)-Bis[(3-benzyloxazolan-4-yl)methyl] disulfide revealed a molecule with twofold rotation symmetry, which is a chiral disulfide and an effective catalyst for enantioselective reactions . The molecular structure of Bis(2,2-diethoxyethyl) disulfide would likely show similar features central to its reactivity and potential applications.
Chemical Reactions Analysis
Bis-organosulfur compounds participate in various chemical reactions due to their reactive disulfide bond. For example, bis[3-(triethoxysilyl)propyl]tetrasulfide acts as a sulfur-transferring agent in the synthesis of phosphorothioates . Similarly, Bis(O,O-diisopropoxy phosphinothioyl) disulfide is used as a sulfurizing reagent for the synthesis of oligo(nucleoside phosphorothioate)s . These reactions demonstrate the chemical versatility of disulfide-containing compounds, which is also expected for Bis(2,2-diethoxyethyl) disulfide.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-organosulfur compounds are influenced by their molecular structure. For instance, bis(aryl) tetrasulfides have been studied as cathode materials for rechargeable lithium batteries, showing high specific capacities and stability over multiple cycles . The properties of Bis(2,2-diethoxyethyl) disulfide would likely be influenced by its disulfide bond and the ether groups, affecting its solubility, stability, and reactivity.
Applications De Recherche Scientifique
1. Self-Healing Materials Bis(2,2-diethoxyethyl) Disulfide plays a role in the development of self-healing materials. A study by Rekondo et al. (2014) demonstrated the use of a similar compound, bis(4-aminophenyl) disulfide, in creating self-healing poly(urea–urethane) elastomers. These materials exhibited significant healing efficiency at room temperature without requiring any catalyst or external intervention (Rekondo et al., 2014).
2. Oligonucleotide Synthesis In the field of biochemistry, bis(2,2-diethoxyethyl) Disulfide analogs are used as sulfurizing agents. Efimov et al. (1995) developed new sulfurizing agents, including variants of bis(diethoxyphosphoryl) disulfide, for the synthesis of phosphorothioate oligonucleotide analogues. This process plays a crucial role in automated oligonucleotide synthesis via the phosphoramidite method (Efimov et al., 1995).
3. Solid-State Structural Analysis Studies on the structure and dynamics of bis(organothiophosphoryl) disulfides in the solid state provide insights into the molecular structures and interactions of similar compounds. Research by Knopik et al. (1993) on bis[tert-butyl(phenyl)thiophosphoryl] disulfide revealed information about the molecular structure, S–S bond length variations, and P–S bond lengths in different environments, which can be extrapolated to understand similar disulfides (Knopik et al., 1993).
4. Organometallic Syntheses The application of similar disulfides in organic and organometallic syntheses has been explored in various studies. Jesberger et al. (2003) reviewed the use of Lawesson's reagent, which contains a similar disulfide structure, in the thionation of carbonyl-containing compounds and the synthesis of novel organometallic compounds (Jesberger et al., 2003).
5. Electrosynthesis Applications The electrosynthesis of hetero-hetero atom bonds, as investigated by Torii et al. (1978), involves similar disulfides. In their study, bis(dialkylthiocarbamoyl) disulfides were synthesized directly from dialkylamines and carbon disulfide by electrolysis, showcasing the potential of similar disulfides in electrochemical applications (Torii et al., 1978).
6. Organic Synthesis Modification Bis(2,2-diethoxyethyl) Disulfide and its derivatives have been used to modify the structure of organic compounds. Kayukova et al. (2015) discussed how Lawesson's reagent, which contains a similar disulfide structure, can replace an oxygen atom with a sulfur atom in various organic compounds. This method has implications for the formation of organosulfur compounds with a range of biological actions (Kayukova et al., 2015).
7. Polymerization and Material Science In material science, similar disulfides have been used in the polymerization process to yield poly(arylene sulfides). Tsuchida et al. (1993) investigated the thermal polymerization of diaryl disulfides, demonstrating the potential of these compounds in creating high molecular weight and high stability polymers (Tsuchida et al., 1993).
8. Battery Technology The modification of electrolytes in lithium-sulfur rechargeable batteries is another application. Trofimov et al. (2011) used protected bis(hydroxyorganyl) polysulfides, a group to which bis(2,2-diethoxyethyl) Disulfide is related, as electrolyte modifiers. This led to significant improvements in battery capacity (Trofimov et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2,2-diethoxyethyldisulfanyl)-1,1-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S2/c1-5-13-11(14-6-2)9-17-18-10-12(15-7-3)16-8-4/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIKEAQNTPCOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSSCC(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451042 | |
| Record name | Bis(2,2-diethoxyethyl) Disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2-diethoxyethyl) Disulfide | |
CAS RN |
76505-71-0 | |
| Record name | Bis(2,2-diethoxyethyl) Disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



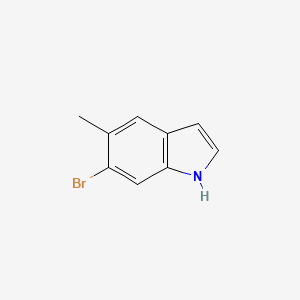
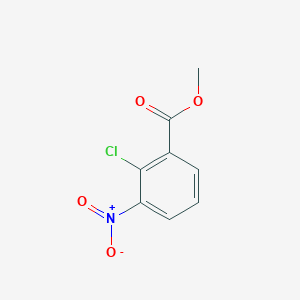
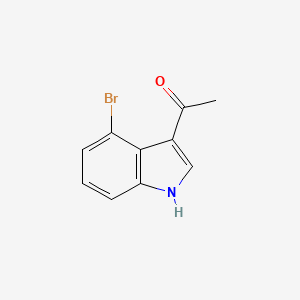
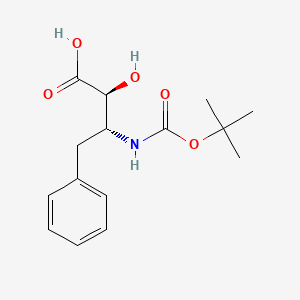
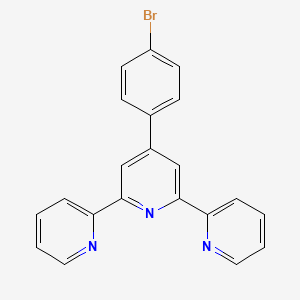
![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)
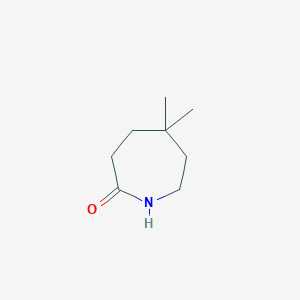
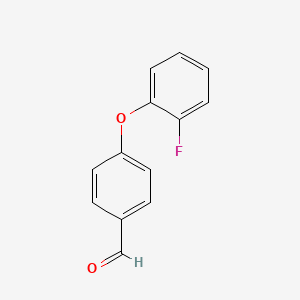
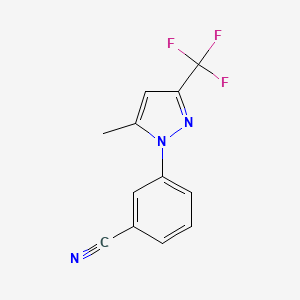
![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)
